Cas no 2375260-76-5 (Tert-butyl 2-bromo-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate)
Tert-butyl 2-bromo-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Tert-butyl 2-bromo-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
- EN300-7434239
- 2375260-76-5
-
- Inchi: 1S/C12H18BrNO3/c1-12(2,3)17-11(16)14-7-4-5-8(14)10(13)9(15)6-7/h7-8,10H,4-6H2,1-3H3
- InChI Key: WQNAVIZHZFZYMP-UHFFFAOYSA-N
- SMILES: BrC1C(CC2CCC1N2C(=O)OC(C)(C)C)=O
Computed Properties
- Exact Mass: 303.04701g/mol
- Monoisotopic Mass: 303.04701g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 350
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 46.6Ų
Tert-butyl 2-bromo-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7434239-0.05g |
tert-butyl 2-bromo-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate |
2375260-76-5 | 95.0% | 0.05g |
$174.0 | 2025-03-11 | |
| Enamine | EN300-7434239-0.1g |
tert-butyl 2-bromo-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate |
2375260-76-5 | 95.0% | 0.1g |
$257.0 | 2025-03-11 | |
| Enamine | EN300-7434239-0.25g |
tert-butyl 2-bromo-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate |
2375260-76-5 | 95.0% | 0.25g |
$367.0 | 2025-03-11 | |
| Enamine | EN300-7434239-0.5g |
tert-butyl 2-bromo-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate |
2375260-76-5 | 95.0% | 0.5g |
$579.0 | 2025-03-11 | |
| Enamine | EN300-7434239-1.0g |
tert-butyl 2-bromo-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate |
2375260-76-5 | 95.0% | 1.0g |
$743.0 | 2025-03-11 | |
| Enamine | EN300-7434239-2.5g |
tert-butyl 2-bromo-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate |
2375260-76-5 | 95.0% | 2.5g |
$1454.0 | 2025-03-11 | |
| Enamine | EN300-7434239-5.0g |
tert-butyl 2-bromo-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate |
2375260-76-5 | 95.0% | 5.0g |
$2152.0 | 2025-03-11 | |
| Enamine | EN300-7434239-10.0g |
tert-butyl 2-bromo-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate |
2375260-76-5 | 95.0% | 10.0g |
$3191.0 | 2025-03-11 | |
| Aaron | AR028FBB-50mg |
tert-butyl2-bromo-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate |
2375260-76-5 | 95% | 50mg |
$265.00 | 2025-02-17 | |
| Aaron | AR028FBB-100mg |
tert-butyl2-bromo-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate |
2375260-76-5 | 95% | 100mg |
$379.00 | 2025-02-17 |
Tert-butyl 2-bromo-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate Related Literature
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
Additional information on Tert-butyl 2-bromo-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
Tert-butyl 2-bromo-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS No. 2375260-76-5): A Comprehensive Overview
Tert-butyl 2-bromo-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate, identified by the CAS number 2375260-76-5, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This bicyclic structure, featuring a brominated azabicyclo[3.2.1]octane core, has garnered attention due to its unique chemical properties and potential applications in drug development. The compound's molecular architecture, characterized by a tert-butyl ester group and a carbonyl functionality, positions it as a valuable intermediate in synthetic chemistry and as a candidate for further exploration in biological activities.
The synthesis of Tert-butyl 2-bromo-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate involves intricate cyclization and functionalization steps, which highlight the compound's synthetic challenge and complexity. The presence of the bromine atom at the 2-position enhances its reactivity, making it a versatile building block for constructing more complex molecules. Researchers have leveraged this reactivity to develop novel synthetic pathways, including transition-metal-catalyzed cross-coupling reactions, which have expanded the compound's utility in medicinal chemistry.
In recent years, there has been growing interest in the pharmacological potential of azabicyclo[3.2.1]octane derivatives due to their structural similarity to natural products and their ability to interact with biological targets. Studies have demonstrated that these compounds can exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The brominated derivative Tert-butyl 2-bromo-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate is particularly intriguing because the bromine atom can serve as a handle for further functionalization, enabling the design of more targeted therapeutic agents.
One of the most promising applications of this compound is in the development of kinase inhibitors, which are critical in treating various cancers and inflammatory diseases. The bicyclic core of Tert-butyl 2-bromo-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate mimics the ATP-binding pocket of kinases, allowing it to act as a competitive inhibitor. Preclinical studies have shown that derivatives of this compound can effectively disrupt kinase activity, leading to significant therapeutic benefits. The tert-butyl ester group provides stability while also allowing for modifications that can enhance binding affinity and selectivity.
The carbonyl group at the 3-position of the bicyclic system offers another avenue for structural diversification, enabling researchers to explore different pharmacophores and optimize drug-like properties such as solubility and metabolic stability. Recent advances in computational chemistry have facilitated the rational design of analogs by predicting binding interactions and optimizing molecular geometry. These computational approaches have been instrumental in identifying lead compounds that exhibit improved pharmacokinetic profiles and reduced toxicity.
The role of Tert-butyl 2-bromo-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate as an intermediate in peptide mimetics is another area of active research. Peptide mimetics are designed to mimic the biological activity of natural peptides while avoiding their limitations, such as poor oral bioavailability and rapid degradation in vivo. The bicyclic structure provides rigidity and stability, making it an ideal scaffold for designing peptidomimetics that can target specific enzymes or receptors involved in disease pathways.
The bromine atom at the 2-position also facilitates palladium-catalyzed coupling reactions, which are widely used in constructing complex organic molecules. These reactions have been employed to introduce various functional groups at different positions on the bicyclic core, generating a library of derivatives with diverse biological activities. Such libraries are essential for high-throughput screening (HTS) campaigns aimed at identifying novel drug candidates with optimized properties.
In conclusion, Tert-butyl 2-bromo-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS No. 2375260-76-5) represents a promising scaffold for pharmaceutical development due to its unique structural features and reactivity profile. Its potential applications in kinase inhibition, peptidomimetic design, and library synthesis underscore its importance in medicinal chemistry research. As our understanding of biological targets continues to evolve, compounds like this are poised to play a crucial role in discovering new therapies that address unmet medical needs.
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